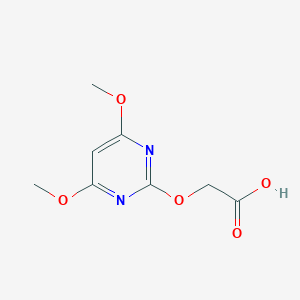
2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid is a chemical compound with the molecular formula C8H10N2O5. It is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and an acetic acid moiety attached via an oxygen atom at position 2 of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid typically involves the reaction of 4,6-dimethoxypyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloro group is replaced by the pyrimidine ring . The reaction conditions generally include refluxing the reactants in a suitable solvent such as ethanol or water for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound inhibits the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately results in plant death .
Comparación Con Compuestos Similares
2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid can be compared with other similar compounds, such as bispyribac-sodium and phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate . These compounds share structural similarities but differ in their specific functional groups and applications. For example, bispyribac-sodium is also a herbicide but has a different mode of action and target specificity .
List of Similar Compounds
- Bispyribac-sodium
- Phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate
- Propyl 4-[2-(4,6-dimethoxy-2-pyrimidinyl)oxy]benzylamino]benzoate
Propiedades
Número CAS |
138377-94-3 |
|---|---|
Fórmula molecular |
C8H10N2O5 |
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
2-(4,6-dimethoxypyrimidin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C8H10N2O5/c1-13-5-3-6(14-2)10-8(9-5)15-4-7(11)12/h3H,4H2,1-2H3,(H,11,12) |
Clave InChI |
CYFGDTOEGYALQB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OCC(=O)O)OC |
SMILES canónico |
COC1=CC(=NC(=N1)OCC(=O)O)OC |
Sinónimos |
Acetic acid, [(4,6-dimethoxy-2-pyrimidinyl)oxy]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















